molecular formula C11H20N4 B13624735 5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1h-1,2,4-triazole

5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1h-1,2,4-triazole

Cat. No.: B13624735
M. Wt: 208.30 g/mol
InChI Key: SKJSUPTUNIITRM-UHFFFAOYSA-N
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Description

5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities.

Preparation Methods

The synthesis of 5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole typically involves multiple steps. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This process involves the use of (N-Boc-azetidin-3-ylidene)acetate obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

5-(Azetidin-3-ylmethyl)-3-isobutyl-1-methyl-1H-1,2,4-triazole can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific chemical properties and biological activities. The unique combination of azetidine and triazole rings in this compound provides it with distinct advantages in various applications.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

5-(azetidin-3-ylmethyl)-1-methyl-3-(2-methylpropyl)-1,2,4-triazole

InChI

InChI=1S/C11H20N4/c1-8(2)4-10-13-11(15(3)14-10)5-9-6-12-7-9/h8-9,12H,4-7H2,1-3H3

InChI Key

SKJSUPTUNIITRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=N1)CC2CNC2)C

Origin of Product

United States

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